molecular formula C9H9Cl2O2P B14738770 Propanoyl chloride, 3-(chlorophenylphosphinyl)- CAS No. 2071-68-3

Propanoyl chloride, 3-(chlorophenylphosphinyl)-

Cat. No.: B14738770
CAS No.: 2071-68-3
M. Wt: 251.04 g/mol
InChI Key: JUODZJFVOZRRQW-UHFFFAOYSA-N
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Description

Propanoyl chloride, 3-(chlorophenylphosphinyl)- is an organophosphorus compound with the molecular formula C9H9Cl2O2P. It is a derivative of propanoyl chloride, where the hydrogen atom in the propanoyl group is replaced by a chlorophenylphosphinyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoyl chloride, 3-(chlorophenylphosphinyl)- can be synthesized through the reaction of propanoyl chloride with chlorophenylphosphine oxide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of propanoyl chloride, 3-(chlorophenylphosphinyl)- involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also implemented to handle the reactive nature of the compound .

Chemical Reactions Analysis

Types of Reactions

Propanoyl chloride, 3-(chlorophenylphosphinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with propanoyl chloride, 3-(chlorophenylphosphinyl)- include bases, acids, and other nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .

Major Products Formed

The major products formed from reactions involving propanoyl chloride, 3-(chlorophenylphosphinyl)- depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while hydrolysis can produce corresponding acids .

Scientific Research Applications

Propanoyl chloride, 3-(chlorophenylphosphinyl)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the chlorophenylphosphinyl group into target molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propanoyl chloride, 3-(chlorophenylphosphinyl)- involves its reactivity with various nucleophiles and electrophiles. The chlorophenylphosphinyl group can interact with molecular targets, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoyl chloride, 3-(chlorophenylphosphinyl)- is unique due to the presence of both the propanoyl and chlorophenylphosphinyl groups, which confer specific reactivity and properties. This makes it valuable in specialized chemical reactions and industrial applications .

Properties

CAS No.

2071-68-3

Molecular Formula

C9H9Cl2O2P

Molecular Weight

251.04 g/mol

IUPAC Name

3-[chloro(phenyl)phosphoryl]propanoyl chloride

InChI

InChI=1S/C9H9Cl2O2P/c10-9(12)6-7-14(11,13)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

JUODZJFVOZRRQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCC(=O)Cl)Cl

Origin of Product

United States

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